molecular formula C9H20N2O4 B1253784 N(6)-(2,3-Dihydroxypropyl)lysine

N(6)-(2,3-Dihydroxypropyl)lysine

Cat. No.: B1253784
M. Wt: 220.27 g/mol
InChI Key: YACLTUWSWMFZMM-MQWKRIRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(epsilon)-(2,3-Dihydroxypropyl)-L-lysine is a chemically defined advanced glycation end-product (AGE) analog, developed for investigations of lysine residues in proteins . This compound was specifically designed as a model adduct and has been fully characterized by elemental analysis, melting point, and multiple chromatographic methods, including ion-exchange and HPLC, ensuring high purity and reliability for research applications . Glycation is a widespread, non-enzymatic post-translational modification (PTM) correlated with aging, diabetes, and cancer, occurring on approximately 1% of lysine residues in proteins . This process represents a form of "carbon stress," where metabolites spontaneously react with amino groups on proteins, leading to a diverse array of modifications . Researchers can utilize N(6)-(2,3-Dihydroxypropyl)lysine as a stable and well-characterized tool to mimic this natural process, enabling precise studies on how glycation alters protein structure, function, and interaction without the complexity and variability of in vitro glycation reactions. The primary research value of this compound lies in its application as a biochemical probe. It facilitates the study of glycation mechanisms and the biological consequences of AGE formation. Its phenylthiohydantoin derivative is also available, supporting protein sequencing efforts and the identification of modified lysine sites . By incorporating this defined adduct into experimental systems, scientists can advance the understanding of a PTM network that has proven challenging to decipher, pushing forward tools for predicting, modulating, and recognizing glycation in biological contexts .

Properties

Molecular Formula

C9H20N2O4

Molecular Weight

220.27 g/mol

IUPAC Name

(2S)-2-amino-6-(2,3-dihydroxypropylamino)hexanoic acid

InChI

InChI=1S/C9H20N2O4/c10-8(9(14)15)3-1-2-4-11-5-7(13)6-12/h7-8,11-13H,1-6,10H2,(H,14,15)/t7?,8-/m0/s1

InChI Key

YACLTUWSWMFZMM-MQWKRIRWSA-N

Isomeric SMILES

C(CCNCC(CO)O)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCNCC(CO)O)CC(C(=O)O)N

Synonyms

N(6)-(2,3-dihydroxypropyl)lysine
N(epsilon)-(2,3-dihydroxypropyl)-L-lysine

Origin of Product

United States

Preparation Methods

Stepwise Protection and Functionalization

The most widely cited method involves a multi-step chemical synthesis starting with L-lysine. In a seminal study, the ε-amino group of lysine was selectively protected using tert-butyloxycarbonyl (Boc) groups, followed by reaction with 2,3-epoxypropane to introduce the dihydroxypropyl moiety. The reaction proceeds via nucleophilic ring-opening of the epoxide, yielding N(6)-(2,3-dihydroxypropyl)lysine after acidic deprotection (Scheme 1).

Key Steps:

  • Protection: Boc anhydride reacts with L-lysine in aqueous triethylamine to form N(α)-Boc-lysine.

  • Epoxide Addition: 2,3-Epoxypropane is added under basic conditions (pH 9–10) to open the epoxide ring, forming the dihydroxypropyl adduct.

  • Deprotection: Trifluoroacetic acid (TFA) removes the Boc group, yielding the final product.

Optimization Insights:

  • Temperature control (25–40°C) minimizes side reactions such as over-alkylation.

  • Ion-exchange chromatography purifies the product, achieving >95% purity.

Alternative Route via Reductive Amination

An alternative pathway employs reductive amination using glyceraldehyde and sodium cyanoborohydride. This method avoids epoxide intermediates, instead forming a Schiff base between the ε-amino group and glyceraldehyde, which is subsequently reduced. While this approach offers milder conditions, it requires stringent pH control (6.5–7.5) to prevent imine hydrolysis.

Enzymatic and Biochemical Preparation

Transaldolase-Mediated Synthesis

Early work by Horecker et al. demonstrated that this compound could be generated enzymatically via the transaldolase-catalyzed reaction of fructose 6-phosphate with lysine residues. Sodium borohydride reduction stabilizes the intermediate Schiff base, followed by acid hydrolysis to release the modified lysine.

Key Findings:

  • The enzymatic route achieves 60–70% yield but requires purification via thin-layer chromatography (TLC) and ion-exchange columns.

  • Isotopic labeling (e.g., C¹⁴) confirms the incorporation of the dihydroxypropyl group.

Analytical Characterization Techniques

Chromatographic Methods

Ion-Exchange Chromatography: Separates the product from unreacted lysine and byproducts using a Dowex 50W-X8 column eluted with ammonium hydroxide.
High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 214 nm resolve the phenylthiohydantoin (PTH) derivative, confirming purity.

Spectroscopic Validation

  • Elemental Analysis: Matches calculated and observed C, H, N percentages (e.g., C: 48.2%, H: 8.1%, N: 12.4% for the free base).

  • UV Spectroscopy: The PTH derivative exhibits λₘₐₓ at 269 nm, consistent with thiohydantoin chromophores.

Comparative Analysis of Synthesis Strategies

Method Yield Purity Key Advantages Limitations
Chemical (Epoxide Route)75–85%>95%High scalability, minimal side productsRequires toxic epoxide reagents
Reductive Amination60–70%90%Mild conditions, avoids epoxidespH-sensitive, lower yield
Enzymatic Synthesis60–70%85%Biocompatible, stereospecificComplex purification, lower throughput

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